Verbenacine
Overview
Description
Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene . This compound belongs to the class of kaurane diterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Verbenacine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or acetone. The plant material is subjected to Soxhlet extraction, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its extraction from natural sources being more feasible. The process involves large-scale extraction and purification using similar methods as described for laboratory-scale preparation.
Chemical Reactions Analysis
Types of Reactions: Verbenacine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The carboxylic acid group at position 19 can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of 3-keto-19-carboxykaur-15-ene.
Reduction: Formation of 3α-hydroxy-19-hydroxykaur-15-ene.
Substitution: Formation of esters or ethers depending on the substituent used.
Scientific Research Applications
Verbenacine has several scientific research applications:
Chemistry: Used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic properties, particularly in traditional medicine.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
Verbenacine is similar to other diterpenes such as salvinine, which is also isolated from Salvia verbenaca. Both compounds share a kaurane skeleton but differ in their functional groups and substitution patterns. This compound is unique due to its specific hydroxyl and carboxyl group positions, which contribute to its distinct chemical and biological properties .
Comparison with Similar Compounds
Salvinine: 19-hydroxy-12,14-dioxo labda-15,17-diene.
Taxodione: Another diterpene with a different skeleton and biological activity.
Horminone: A diterpene with anti-inflammatory properties.
Properties
IUPAC Name |
5-bromo-N-ethyl-2-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBLRAOWTSGIAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359060 | |
Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717892-29-0 | |
Record name | 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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